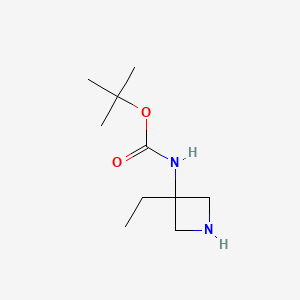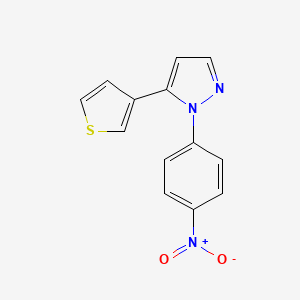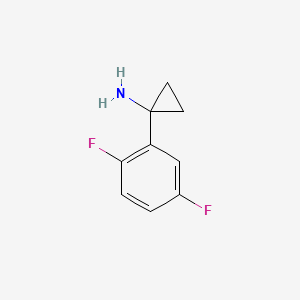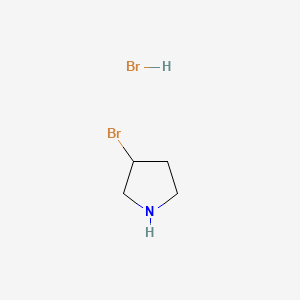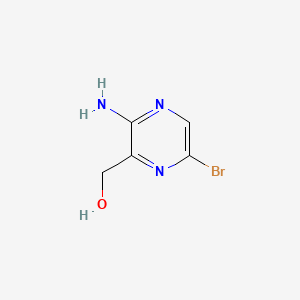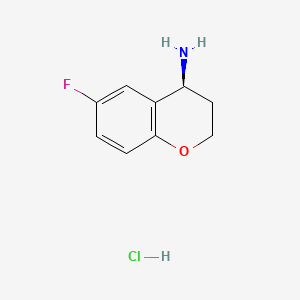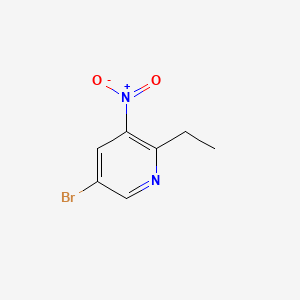
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminomethyl-4-cyclobutyl-morpholin-3-one, also known as ABP-700, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Wirkmechanismus
6-Aminomethyl-4-cyclobutyl-morpholin-3-one binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to this receptor, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function. The exact mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is still under investigation, but it is believed to involve both allosteric modulation and direct activation of the receptor (Wang et al., 2016).
Biochemische Und Physiologische Effekte
In addition to its effects on cognitive function and memory, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have other biochemical and physiological effects. For example, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to increase the release of acetylcholine and dopamine in the brain, which may contribute to its therapeutic effects (Liu et al., 2019). 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has also been shown to have anti-inflammatory effects in animal models of neuroinflammation (Kaufman et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the effects of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one may be influenced by factors such as age, sex, and genetic background, which should be taken into account when designing experiments (Liu et al., 2019).
Zukünftige Richtungen
For research on 6-Aminomethyl-4-cyclobutyl-morpholin-3-one include its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders, its role in modulating the immune system, and further studies on its mechanism of action.
Synthesemethoden
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves several steps, including the preparation of the starting material, the cyclobutyl morpholine ring, and the introduction of the amino and methyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been described in detail in a peer-reviewed publication (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have potential therapeutic applications for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to improve cognitive function and memory in animal models of Alzheimer's disease (Buccafusco et al., 2018). In addition, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression (Liu et al., 2019).
Eigenschaften
CAS-Nummer |
1217274-16-2 |
|---|---|
Produktname |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.239 |
IUPAC-Name |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
InChI-Schlüssel |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
Synonyme |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



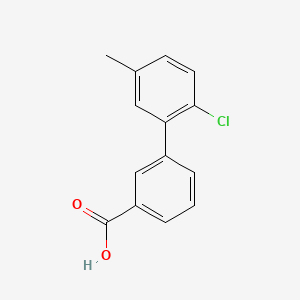
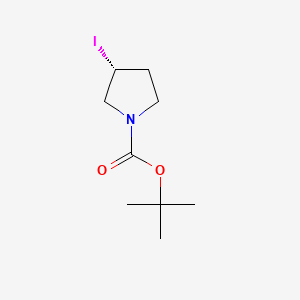
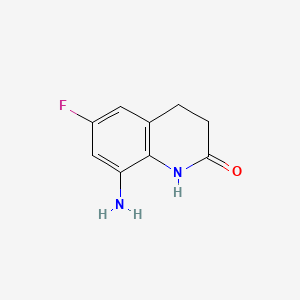
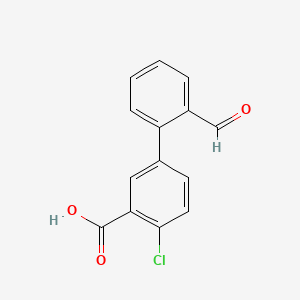
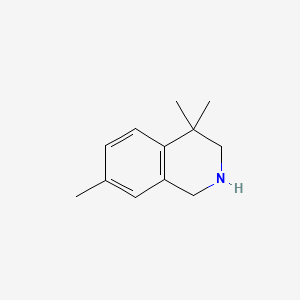
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
